molecular formula C10H7FN2O4 B2674409 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-88-7

1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione

Cat. No.: B2674409
CAS No.: 339103-88-7
M. Wt: 238.174
InChI Key: IXYUWWXAPUPKSL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H7FN2O4. It is known for its unique structure, which includes an imidazolidine ring substituted with a 2-fluorophenyl group and a methoxy group.

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 2-fluorobenzyl alcohol with imidazolidine-2,4,5-trione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-4-2-1-3-6(7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYUWWXAPUPKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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